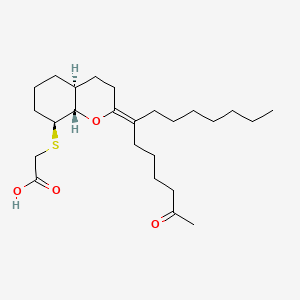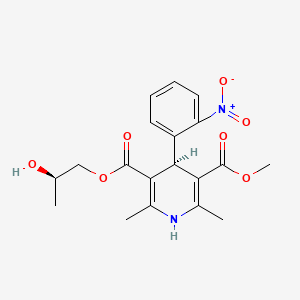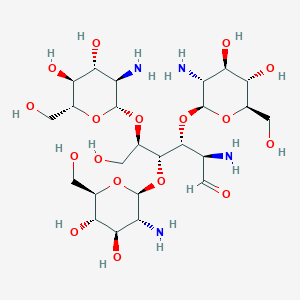
2-Mercaptoquinoline-N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptoquinoline-N-oxide is a compound known for its significant biological and chemical properties. It is a derivative of quinoline, characterized by the presence of a mercapto group (-SH) and an N-oxide group.
Méthodes De Préparation
The synthesis of 2-Mercaptoquinoline-N-oxide typically involves the oxidation and thiolation of 2-chloroquinoline. The synthetic route can be summarized as follows :
Oxidation: 2-chloroquinoline is oxidized to form 2-chloroquinoline-N-oxide.
Thiolation: The oxidized product is then subjected to thiolation to introduce the mercapto group, resulting in the formation of this compound.
Industrial production methods often involve the coordination of this compound with metal salts such as zinc sulfate (ZnSO₄) and copper sulfate (CuSO₄) to form metal complexes .
Analyse Des Réactions Chimiques
2-Mercaptoquinoline-N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Major products formed from these reactions include disulfides and substituted quinoline derivatives .
Applications De Recherche Scientifique
2-Mercaptoquinoline-N-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Mercaptoquinoline-N-oxide involves its ability to act as a bidentate ligand, coordinating through oxygen and sulfur atoms to central metal ions. This coordination leads to the formation of metal complexes with enhanced biological activity. The π-electron conjugation system of the benzene ring allows for π–π stacking interactions, contributing to the stability and activity of these complexes .
Comparaison Avec Des Composés Similaires
2-Mercaptoquinoline-N-oxide is similar to compounds like 2-mercaptopyridine-N-oxide, which also exhibit good biological activity. this compound is unique due to its specific structural features and the ability to form various metal complexes with novel structures . Similar compounds include:
2-Mercaptopyridine-N-oxide: Known for its antimicrobial properties.
Thiopyranoquinolines: These compounds are synthesized via multi-component reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
32597-42-5 |
|---|---|
Formule moléculaire |
C9H6NNaOS |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
sodium;1-oxidoquinoline-2-thione |
InChI |
InChI=1S/C9H6NOS.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H;/q-1;+1 |
Clé InChI |
QMILKMXVKILYKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |
Synonymes |
2-mercaptoquinoline-N-oxide 2-mercaptoquinoline-N-oxide, sodium salt 2-mercaptoquinoline-N-oxide, zinc salt Na(QNO) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)


![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1227765.png)


![(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum](/img/structure/B1227768.png)





